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Compound of Interest

Compound Name: 1-Methyl-4-phenylpiperidin-4-ol

Cat. No.: B018569

An In-depth Technical Guide to the Structural Elucidation and Characterization of 1-Methyl-4-
phenylpiperidin-4-ol

This guide provides a comprehensive overview of the analytical methodologies for the
structural elucidation and characterization of 1-Methyl-4-phenylpiperidin-4-ol. The intended
audience includes researchers, scientists, and professionals in the field of drug development
and chemical synthesis.

Chemical and Physical Properties

1-Methyl-4-phenylpiperidin-4-ol is a tertiary alcohol and a piperidine derivative. It serves as a
key intermediate in the synthesis of various compounds, including the opioid analgesic
Pethidine (Meperidine)[1]. Accurate characterization is crucial for its use in further chemical
synthesis.

A summary of its key physical and chemical properties is presented below.
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Property Value Source

Molecular Formula C12H17NO PubChem|[2]
Molecular Weight 191.27 g/mol PubChem|[2]
Monoisotopic Mass 191.131014166 Da PubChem|[2]
CAS Number 4972-68-3 PubChem[2]
IUPAC Name 1-methyl-4-phenylpiperidin-4-ol  PubChem|[2]
Predicted XlogP 1.4 PubChem[2]

Synthesis of 1-Methyl-4-phenylpiperidin-4-ol

The synthesis of 1-Methyl-4-phenylpiperidin-4-ol can be achieved through various synthetic
routes. A common method involves the Grignard reaction between N-methyl-4-piperidone and
a phenylmagnesium halide (e.g., phenylmagnesium bromide). This reaction forms the core
structure of the target molecule.
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Caption: Synthesis workflow for 1-Methyl-4-phenylpiperidin-4-ol.

Structural Elucidation Workflow

The comprehensive characterization of 1-Methyl-4-phenylpiperidin-4-ol involves a
combination of spectroscopic techniques to confirm its structure, purity, and functional groups.
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Caption: Overall workflow for the structural elucidation of the target compound.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of
organic molecules by providing detailed information about the carbon-hydrogen framework[3].

Expected Spectral Data:
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Expected Chemical

Technique Assignment ) Notes
Shift (6, ppm)
) Multiplet due to
Aromatic Protons
1H NMR 7.20 - 7.50 (m, 5H) protons on the phenyl

(Phenyl)

ring[3].

Piperidine Protons
(CH2)

1.60 - 2.20 (m, 4H)

Complex multiplets for
axial and equatorial
protons adjacent to
C4[3].

Piperidine Protons
(CH2)

2.80 - 3.20 (m, 4H)

Protons adjacent to

the nitrogen atom[3].

Methyl Proton (N-CH3)

~2.30 (s, 3H)

A singlet for the
methyl group attached

to the nitrogen.

Hydroxyl Proton (OH)

Variable (s, 1H)

A broad singlet,
whose position is
dependent on
concentration and
solvent. Can be
confirmed by D20

exchange[3].

13C NMR

Phenyl Carbons (C-
Ar)

Multiple signals for the
125 - 150 )
aromatic carbons.

Piperidine Carbon (C-

Quaternary carbon
attached to the

~70
OH) hydroxyl and phenyl
groups.
Piperidine Carbons 40 - 60 Carbons adjacent to
(CH2) the nitrogen atom.
Methyl Carbon (N- 46 Carbon of the N-

CHs)

methyl group.
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Experimental Protocol: NMR Analysis

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-4-phenylpiperidin-4-ol in
about 0.6 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-de) in a clean, dry NMR
tube[3].

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
0.00 ppm) if required for precise chemical shift calibration[3].

e Instrument Parameters (400 MHz Spectrometer Example):

o 'HNMR:

Pulse Program: Standard single pulse (zg30)[3].

Spectral Width: -2 to 12 ppm|3].

Acquisition Time: ~3-4 seconds[3].

Relaxation Delay: 1-2 seconds[3].

Number of Scans: 16-64, adjusted based on sample concentration[3].

o 13C NMR:

Pulse Program: Proton-decoupled single pulse (zgpg30)[3].

Spectral Width: -10 to 220 ppm|3].

Relaxation Delay: 2-5 seconds[3].

Number of Scans: 21024, adjusted for sample concentration[3].

» Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).
Perform phase and baseline corrections. Calibrate the spectrum using the residual solvent
peak or TMS[3].

Infrared (IR) Spectroscopy
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FTIR spectroscopy is used to identify the characteristic functional groups present in the
molecule based on their vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm~?) Functional Group Vibration Type
3600 - 3200 O-H (Alcohol) Stretching (Broad)
3080 - 3010 C-H (Aromatic) Stretching

2950 - 2850 C-H (Aliphatic) Stretching

~2800 C-H (N-CHs) Stretching

1600, 1450 C=C (Aromatic) Stretching

1200 - 1000 C-O (Alcohol) Stretching

1150 - 1050 C-N (Amine) Stretching

Experimental Protocol: FTIR Analysis (ATR)

o Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a
small amount of the solid 1-Methyl-4-phenylpiperidin-4-ol sample directly onto the ATR
crystal and apply pressure to ensure good contact[3].

e Instrument Parameters:
o Scan Range: 4000 - 400 cm~1[3].
o Resolution: 4 cm~1[3].
o Number of Scans: 16-32[3].

o Data Collection: Collect a background spectrum of the empty ATR crystal, followed by the
sample spectrum[3]. The final spectrum is presented in terms of transmittance or
absorbance.

Mass Spectrometry (MS)
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Mass spectrometry is employed to determine the molecular weight of the compound and to
obtain information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

Parameter Value Notes

Corresponds to the molecular

Molecular lon [M]* m/z 191.13 ]
weight.
Protonated molecule,
[M+H]* Adduct m/z 192.13829 _
commonly observed in ESI[4].
Sodiated molecule, also
[M+Na]* Adduct m/z 214.12023 _
common in ESI[4].
Loss of water from the
[M+H-H20]* Fragment m/z 174.12827 protonated molecule,

characteristic of alcohols[4].

Experimental Protocol: Mass Spectrometry (e.g., ESI-MS)

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as
methanol or acetonitrile.

 Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a
constant flow rate.

e |nstrument Parameters:

o lonization Mode: Positive ion mode is typically used to observe [M+H]* and [M+Na]*
adducts.

o Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular
weight (e.g., m/z 50-500).

o Source Parameters: Optimize parameters like capillary voltage, cone voltage, and
desolvation gas temperature and flow to achieve a stable signal.
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o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to
confirm the elemental composition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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